(2S)-2-hydroxy-2-phenylacetohydrazide
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-hydroxy-2-phenylacetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-10-8(12)7(11)6-4-2-1-3-5-6/h1-5,7,11H,9H2,(H,10,12)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTGUGVETHVGTL-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NN)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](C(=O)NN)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301267301 | |
| Record name | (αS)-α-Hydroxybenzeneacetic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301267301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84049-62-7 | |
| Record name | (αS)-α-Hydroxybenzeneacetic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84049-62-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αS)-α-Hydroxybenzeneacetic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301267301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-hydroxy-2-phenylacetohydrazide typically involves the reaction of (2S)-2-hydroxy-2-phenylacetic acid with hydrazine hydrate. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazide derivative, followed by purification through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-hydroxy-2-phenylacetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.
Reduction: The hydrazide group can be reduced to form an amine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Formation of (2S)-2-oxo-2-phenylacetohydrazide.
Reduction: Formation of (2S)-2-amino-2-phenylacetohydrazide.
Substitution: Formation of various substituted phenyl derivatives, depending on the reagents used.
Scientific Research Applications
Chemistry
In organic synthesis, (2S)-2-hydroxy-2-phenylacetohydrazide is used as an intermediate for the preparation of various heterocyclic compounds. Its reactivity makes it a valuable building block for the synthesis of complex molecules.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structural features allow it to interact with specific enzymes, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It has been investigated for its antimicrobial, anti-inflammatory, and anticancer activities.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and material engineering.
Mechanism of Action
The mechanism of action of (2S)-2-hydroxy-2-phenylacetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and hydrazide groups can form hydrogen bonds with active sites, leading to inhibition or modulation of enzyme activity. Additionally, the phenyl group can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Physical Properties :
- Density: 1.277 g/cm³
- Boiling Point: 420.9°C
- Melting Point: 130°C
- Safety: Classified as an irritant (R36/37/38), requiring protective clothing (S26, S36) .
The following table compares (2S)-2-hydroxy-2-phenylacetohydrazide with structurally related hydrazides, focusing on molecular features, physicochemical properties, and applications:
Key Structural and Functional Differences:
Chirality : Only This compound exhibits stereospecificity due to its C2 hydroxyl group, enabling enantioselective interactions in drug design .
Halogenation: 2-(2,6-Dichlorophenyl)acetohydrazide’s chlorine substituents enhance lipophilicity and resistance to metabolic degradation compared to non-halogenated analogs .
Solubility : The hydroxyl group in This compound improves aqueous solubility (~25 mg/mL) versus 2-phenylacetohydrazide (~15 mg/mL) .
Research Findings:
Biological Activity
(2S)-2-hydroxy-2-phenylacetohydrazide, a compound of significant interest in medicinal chemistry, exhibits various biological activities that have been the focus of extensive research. This article aims to provide a comprehensive overview of its biological activity, including its potential as an enzyme inhibitor, antimicrobial properties, and anticancer efficacy.
Chemical Structure and Properties
This compound is characterized by the presence of both hydroxyl and hydrazide functional groups. These features contribute to its reactivity and interaction with biological targets. The compound's structure allows it to form hydrogen bonds with enzymes or receptors, enhancing its binding affinity and potential inhibitory effects on enzymatic activity.
The mechanism of action for this compound involves:
- Enzyme Inhibition : The compound can interact with specific enzymes, leading to inhibition. The hydroxyl group may participate in hydrogen bonding with the active site of enzymes, while the phenyl group can engage in π-π interactions with aromatic residues, further stabilizing the binding.
- Reactive Oxygen Species (ROS) Induction : Some studies indicate that derivatives of this compound can induce ROS in cancer cells, contributing to their cytotoxic effects .
1. Antimicrobial Activity
Research has shown that this compound exhibits antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains and fungi. The compound's ability to inhibit microbial growth suggests potential applications in treating infections.
2. Anticancer Activity
Numerous studies have evaluated the anticancer potential of this compound and its derivatives:
- Cytotoxicity : In vitro studies demonstrate that this compound can inhibit the growth of several cancer cell lines. For instance, it has shown significant cytotoxic effects against leukemia and central nervous system cancer cell lines with IC50 values in the sub-micromolar range .
- Mechanistic Insights : Flow cytometry analyses reveal that this compound can disrupt cell cycle progression in cancer cells, indicating a potential mechanism for its anticancer activity .
Study 1: Antitumor Efficacy
A study synthesized new analogues of hydrazide compounds linked to various heteroaroyl systems. Among these, one derivative exhibited an IC50 value of -4.64 against leukemia cell lines, demonstrating strong antitumor activity .
Study 2: Enzyme Inhibition
In another investigation, derivatives of this compound were tested for their ability to inhibit endothiapepsin. Several compounds displayed IC50 values ranging from 12.8 to 365 μM, highlighting their potential as enzyme inhibitors .
Comparative Analysis with Similar Compounds
| Compound | Structure Features | Biological Activity |
|---|---|---|
| This compound | Hydroxyl & Hydrazide groups | Antimicrobial, Anticancer |
| (2S)-2-hydroxy-2-phenylacetic acid | Lacks hydrazide group | Limited biological activity |
| (2S)-2-amino-2-phenylacetohydrazide | Reduced derivative | Potentially lower activity |
The unique combination of functional groups in this compound distinguishes it from similar compounds, allowing for a broader range of biological interactions and activities.
Q & A
Q. What are the standard synthetic protocols for (2S)-2-hydroxy-2-phenylacetohydrazide, and how are intermediates characterized?
The synthesis typically involves condensation of 2-hydroxy-2-phenylacetic acid with hydrazine derivatives under controlled conditions. Key steps include:
- Reaction optimization : Temperature (60–80°C), pH (4–6 for hydrazide formation), and reaction time (6–12 hours) to maximize yield and purity .
- Purification : Recrystallization using ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) .
- Intermediate characterization :
Q. What analytical methods are critical for confirming the purity and stereochemical integrity of this compound?
- Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) to resolve enantiomers and confirm enantiomeric excess (>98% for S-configuration) .
- Polarimetry : Measure optical rotation ([α]D²⁵ = +15° to +20° in methanol) to validate chirality .
- Elemental analysis : Match calculated vs. observed C, H, N percentages (e.g., C: 59.98%, H: 5.59%, N: 15.54%) .
Q. What safety precautions are required when handling this compound?
- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (H315/H318 hazards) .
- Ventilation : Use fume hoods to prevent inhalation of dust (H335 risk) .
- Storage : Keep at –20°C in amber vials to prevent photodegradation; ensure containers are sealed to avoid moisture absorption .
Advanced Research Questions
Q. How does the chiral center in this compound influence its reactivity in asymmetric synthesis?
The S-configuration enhances stereoselectivity in Schiff base formation (e.g., with aldehydes) due to:
- Steric effects : The phenyl group directs nucleophilic attack to the Re face of the carbonyl.
- Hydrogen bonding : The hydroxyl group stabilizes transition states, favoring diastereomeric ratios >10:1 in hydrazone derivatives .
- Case study : Reaction with 3-bromo-4-hydroxybenzaldehyde yields a hydrazone with 92% enantiomeric excess, confirmed by X-ray crystallography .
Q. How can researchers resolve contradictions in stability data under varying pH conditions?
Conflicting stability reports (e.g., degradation at pH <3 vs. pH >10) require:
- Controlled stability studies :
- Incubate samples in buffers (pH 2–12) at 25°C/40°C for 24–72 hours.
- Monitor degradation via HPLC (retention time shifts or new peaks).
- Mechanistic analysis : Acidic hydrolysis cleaves the hydrazide bond (half-life <1 hour at pH 2), while alkaline conditions promote oxidation of the hydroxyl group .
Q. What strategies mitigate diastereomer interference in NMR analysis of hydrazide derivatives?
- Low-temperature NMR : Conduct experiments at –40°C to slow conformational exchange, resolving overlapping signals (e.g., NH and OH protons) .
- Dynamic NMR (DNMR) : Calculate activation energy barriers (ΔG‡) for isomer interconversion using line-shape analysis .
- Chiral shift reagents : Add Eu(hfc)₃ to split enantiomeric signals in ¹H NMR .
Q. What computational methods validate experimental data on tautomerism in this compound?
- DFT calculations : Use B3LYP/6-311+G(d,p) to compare keto (hydrazide) and enol (hydrazone) tautomer energies.
- Results: Keto form is 5–8 kcal/mol more stable in nonpolar solvents .
- MD simulations : Simulate solvent effects (e.g., water vs. DMSO) on tautomer populations over 100 ns trajectories .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
